molecular formula C10H7Cl2N B13720919 2-(3,5-Dichlorophenyl)pyrrole

2-(3,5-Dichlorophenyl)pyrrole

Cat. No.: B13720919
M. Wt: 212.07 g/mol
InChI Key: BOCDENRIHCMSTD-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)pyrrole is an aromatic heterocyclic compound comprising a pyrrole ring substituted at the 2-position with a 3,5-dichlorophenyl group. Pyrroles are five-membered rings containing one nitrogen atom, and the addition of electron-withdrawing chlorine atoms at the meta positions of the phenyl ring enhances its electronic and steric properties.

Synthesis typically involves halogenation reactions or cross-coupling methodologies.

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,13H

InChI Key

BOCDENRIHCMSTD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with pyrrole in the presence of an acid catalyst. This reaction typically proceeds via a condensation mechanism, forming the desired product with good yields .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,5-dichlorophenylboronic acid is coupled with a pyrrole derivative under mild conditions .

Industrial Production Methods

Industrial production of 2-(3,5-Dichlorophenyl)pyrrole often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substitution Patterns on the Phenyl Ring

The position and number of halogen atoms significantly influence reactivity and bioactivity.

Compound Name Halogen Substitution Key Property/Bioactivity Reference
2-(2,5-Dichlorophenyl)pyrrole 2,5-dichloro Higher ring strain; used in materials science
2-(3,5-Difluorophenyl)pyrrolidine 3,5-difluoro Lower IC50 (18–25 µM) in enzyme assays
4-(3,5-Dichlorophenyl)morpholine 3,5-dichloro Herbicidal activity (e.g., procymidone analogs)

Key Insight : The 3,5-dichloro substitution on the phenyl ring enhances binding affinity to hydrophobic enzyme pockets compared to 2,5-dichloro or fluorinated analogs .

Core Heterocycle Modifications

Replacing the pyrrole ring with saturated or fused rings alters conformational flexibility and target interactions.

Compound Name Core Structure Biological Activity Reference
2-(3,5-Dichlorophenyl)pyrrolidine Pyrrolidine (saturated) Binds dopamine receptors; CNS applications
1-(3,5-Dichlorophenyl)-1H-pyrrole Pyrrole (1-position substitution) Lower thermal stability; limited bioactivity
5-(3,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole Dihydropyrrole Antioxidant properties due to methoxy groups

Key Insight : The unsaturated pyrrole core in 2-(3,5-Dichlorophenyl)pyrrole provides aromaticity critical for π-π stacking in drug-receptor interactions, unlike saturated analogs .

Halogen vs. Other Functional Groups

Replacing chlorine with other substituents modulates electronic effects and solubility.

Compound Name Functional Group Solubility (LogP) Bioactivity Reference
2-(3,5-Dimethylphenyl)pyrrolidine Methyl groups 2.1 Moderate enzyme inhibition
2-(3,5-Dichlorophenyl)ethanoyl chloride Chlorine + acyl chloride 3.8 Precursor for bioactive esters
3-Iodopyrrole Iodine substituent 2.5 Radiolabeling applications

Key Insight : Chlorine’s electronegativity increases metabolic stability compared to methyl or iodine groups, making 2-(3,5-Dichlorophenyl)pyrrole more suitable for long-acting therapeutics .

Biological Activity

2-(3,5-Dichlorophenyl)pyrrole is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrrole compounds are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of 2-(3,5-Dichlorophenyl)pyrrole based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of 2-(3,5-Dichlorophenyl)pyrrole consists of a pyrrole ring substituted with a dichlorophenyl group at the 2-position. This substitution is crucial as it influences the compound's biological activity. The synthesis of such pyrrole derivatives typically involves cyclization reactions of appropriate precursors, which can be achieved through various methods including [3 + 2] cycloaddition reactions.

Antibacterial Activity

Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds containing halogen substitutions (such as chlorine) have shown enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group in 2-(3,5-Dichlorophenyl)pyrrole may contribute to its potential as an antibacterial agent due to the electron-withdrawing effect of chlorine atoms, which can increase the compound's reactivity and interaction with bacterial targets .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of various pyrrole derivatives against cancer cell lines. Specifically, 2-(3,5-Dichlorophenyl)pyrrole has demonstrated inhibitory effects on cell proliferation in breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines. The mechanism of action is thought to involve the induction of apoptosis and disruption of cell cycle progression .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for inhibitors in cosmetic and pharmaceutical applications. Some pyrrole derivatives have been identified as effective tyrosinase inhibitors. Although specific data on 2-(3,5-Dichlorophenyl)pyrrole's inhibitory activity is limited, its structural similarity to known inhibitors suggests it could possess similar properties .

Study on Antibacterial Properties

A study evaluated several pyrrole derivatives for their antibacterial efficacy against various pathogens. Among these compounds, those with halogen substitutions exhibited significant activity. The study reported minimum inhibitory concentration (MIC) values for selected compounds, suggesting that 2-(3,5-Dichlorophenyl)pyrrole might also show promising results in similar assays .

Anticancer Evaluation

In another study focusing on antiproliferative activities, 2-(3,5-Dichlorophenyl)pyrrole was tested against different cancer cell lines. The results indicated that this compound could inhibit cell growth effectively at certain concentrations, highlighting its potential as a lead compound for further development in cancer therapy .

Data Summary

Biological Activity Tested Compound Target Cells/Organisms Activity Observed Reference
Antibacterial2-(3,5-Dichlorophenyl)pyrroleVarious Gram-positive/negativeSignificant inhibition
Anticancer2-(3,5-Dichlorophenyl)pyrroleMDA-MB-231, HCT-116Inhibitory effects
Tyrosinase InhibitionSimilar pyrrole derivativesTyrosinase enzymeEffective inhibition

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-Dichlorophenyl)pyrrole, and how are reaction conditions optimized?

The synthesis of 2-(3,5-Dichlorophenyl)pyrrole derivatives typically involves cyclization reactions. For example, base-assisted cyclization of diaryl-substituted intermediates has been used to generate pyrrolone derivatives, as demonstrated in the synthesis of structurally related compounds like 5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one (46% yield, 209–211.9°C melting point) . Key optimization factors include:

  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide are effective for Sonogashira-type couplings in pyrrole synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) improve reaction efficiency.
  • Temperature control : Cyclization steps often require reflux conditions (e.g., 105°C for boronic acid cross-coupling) .

Q. What analytical techniques are critical for characterizing 2-(3,5-Dichlorophenyl)pyrrole derivatives?

Comprehensive characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity, as shown for 5-(4-chlorophenyl)pyrrol-2-one (δ 7.2–7.8 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • Thermal analysis : Melting points (e.g., 138–140.6°C for 5-(4-hydroxyphenyl)pyrrol-2-one ) assess purity .

Q. How do electronic effects of the 3,5-dichlorophenyl group influence the compound’s reactivity?

The electron-withdrawing chlorine substituents enhance electrophilic aromatic substitution resistance but stabilize intermediates in cross-coupling reactions. This is evident in the synthesis of 6-(3,5-dichlorophenyl)pyrimidines , where the dichlorophenyl group directs regioselectivity in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-(3,5-Dichlorophenyl)pyrrole derivatives?

Density functional theory (DFT) calculations and molecular docking studies are used to:

  • Map electrostatic potentials : Identify nucleophilic/electrophilic sites for target binding (e.g., furin inhibitors with 2-(3,5-dichlorophenyl)-pyridinic moieties) .
  • Assess binding affinity : Predict interactions with enzymes like furin (Ki values correlate with substituent electronegativity) .

Q. What strategies resolve contradictions in reported biological activity data for 2-(3,5-Dichlorophenyl)pyrrole derivatives?

Discrepancies often arise from:

  • Impurity profiles : Byproducts from incomplete cyclization (e.g., unreacted 3,5-dichlorophenyl precursors) can skew bioassay results. HRMS and HPLC-MS/MS are essential for purity validation .
  • Solubility variability : Differences in DMSO/PBS solubility across studies may affect IC₅₀ values. Standardized protocols for solvent preparation are recommended .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of 2-(3,5-Dichlorophenyl)pyrrole?

Fluorination at the pyrrole nitrogen or adjacent carbons increases metabolic stability and lipophilicity. For example:

  • 2-(3,5-Dichlorophenyl)-3,3,4,4,4-pentafluorobutan-1-ol exhibits enhanced blood-brain barrier penetration compared to non-fluorinated analogs .
  • 6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine shows improved enzyme inhibition due to fluorine’s electronegative effects .

Q. What are the challenges in scaling up laboratory-scale syntheses of 2-(3,5-Dichlorophenyl)pyrrole derivatives?

Key issues include:

  • Catalyst loading : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are costly for large-scale reactions. Alternative ligands (e.g., XPhos) reduce Pd usage .
  • Byproduct management : Chromatography-free purification (e.g., crystallization from ethanol/water mixtures) is critical for industrial feasibility .

Methodological Best Practices

  • Synthetic reproducibility : Use anhydrous conditions for moisture-sensitive intermediates (e.g., Grignard reagents in pyrrole alkylation) .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or MestReNova) to confirm regiochemistry .
  • Bioactivity assays : Include positive controls (e.g., known furin inhibitors) to benchmark results .

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